Clamikalant
Overview
Description
Mechanism of Action
Target of Action
Clamikalant, also known as HMR-1883, is primarily targeted towards ATP-sensitive potassium (KATP) channels . It exhibits selectivity for KATP channels composed of K 6.2/SUR1 . These channels play a crucial role in regulating the membrane potential and cellular excitability in various tissues, including cardiac and pancreatic cells .
Mode of Action
This compound acts as a blocker of the KATP channels . It inhibits the currents via human SUR2A/Kir6.2 channel with an IC50 of 4300 nM . By blocking these channels, this compound prevents the efflux of potassium ions, which can alter the membrane potential and affect the excitability of the cells .
Biochemical Pathways
This could potentially affect various cellular processes, including cell signaling, muscle contraction, and insulin secretion .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in cellular excitability due to its role as a KATP channel blocker . It is more potent in inhibiting KATP channels in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . This could potentially influence the function of these cells and the tissues they constitute.
Biochemical Analysis
Biochemical Properties
Clamikalant interacts with ATP-sensitive potassium channels, specifically the KIR6.2/SUR1-composed K(ATP) channels . The nature of this interaction is inhibitory, as this compound acts as a blocker for these channels .
Cellular Effects
This compound has a more potent inhibitory effect on KATPs in cardiac muscle cells compared to those found in pancreatic beta-cells or in the coronary vascular system . It inhibits currents via human SUR2A/KIR6.2 channel with an IC50 of 4300 nM .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with ATP-sensitive potassium channels. As a blocker, it inhibits the function of these channels, specifically the KIR6.2/SUR1-composed K(ATP) channels .
Preparation Methods
Clamikalant can be synthesized through multiple routes. One common method involves the reaction of methyl isothiocyanate with N-[2-[3-(aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxybenzamide. The process typically involves dissolving the starting materials in dimethylformamide, adding sodium hydride, and heating the mixture . The reaction conditions include:
Solvent: Dimethylformamide
Base: Sodium hydride
Temperature: 80°C
Yield: 96%
Chemical Reactions Analysis
Clamikalant undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of chloro and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed pathways are less commonly reported.
Common Reagents and Conditions: Typical reagents include sodium hydride and methyl isothiocyanate, with reactions often conducted in dimethylformamide at elevated temperatures.
Scientific Research Applications
Clamikalant has several scientific research applications:
Chemistry: It is used to study the properties and behaviors of KATP channels.
Biology: Researchers utilize this compound to investigate cellular processes involving potassium channels.
Comparison with Similar Compounds
Clamikalant is unique in its selectivity for K6.2/SUR1-composed KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker but with broader selectivity.
Tolbutamide: A sulfonylurea compound that also targets KATP channels but with different pharmacokinetics.
Diazoxide: An opener of KATP channels, used for different therapeutic purposes.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S2/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2/h4-7,10-11H,8-9H2,1-3H3,(H,22,24)(H2,21,23,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTKXGKPBOLHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166522 | |
Record name | Clamikalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158751-64-5 | |
Record name | 5-Chloro-2-methoxy-N-[2-[4-methoxy-3-[[[(methylamino)thioxomethyl]amino]sulfonyl]phenyl]ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158751-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clamikalant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158751645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clamikalant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLAMIKALANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94301K998R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clamikalant interact with its target and what are the downstream effects?
A1: this compound is a cardioselective blocker of ATP-sensitive potassium channels (KATP) [, ]. By binding to these channels, it prevents them from opening and allowing potassium ions to flow out of the cell. This inhibition of potassium efflux leads to a prolongation of the cardiac action potential duration, particularly during ischemia, without significantly affecting hemodynamic parameters []. This mechanism underlies this compound's antiarrhythmic effects.
Q2: What evidence is there for this compound's efficacy in preclinical models?
A2: this compound has demonstrated promising antiarrhythmic effects in various preclinical models. In dogs with ventricular fibrillation, it effectively prevented ischemia-induced reductions in refractory period, a key factor contributing to arrhythmias []. Furthermore, it exhibited antiarrhythmic properties in isolated hearts from rabbits without interfering with post-ischemic hyperemia, suggesting a beneficial safety profile in this context [].
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